

Technical Support Center: Optimizing Neuropeptide Analysis by Mass Spectrometry

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Compound of Interest

Compound Name: *Stick Insect Hypertrehalosaemic Factor II*
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Welcome to the Technical Support Center for neuropeptide analysis using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome the inherent challenges of neuropeptidomics and achieve a higher signal-to-noise ratio in your experiments, leading to more reliable and reproducible results.

Neuropeptides, as crucial signaling molecules, often exist in low abundance within complex biological matrices, making their detection and quantification a significant analytical challenge. [1][2][3][4] This guide provides a structured approach to systematically identify and resolve issues that can compromise your signal-to-noise ratio at every stage of the mass spectrometry workflow.

Part 1: Sample Preparation - The Foundation of a Good Signal

Effective sample preparation is paramount for successful neuropeptide analysis. The primary objectives are to efficiently extract neuropeptides, prevent their degradation, and remove

interfering substances that can suppress the signal or increase background noise.[5][6]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: My neuropeptide signal is extremely low or undetectable. What are the likely causes during sample preparation?

A1: Low neuropeptide signal originating from sample preparation can be attributed to several factors:

- **Inefficient Extraction:** The choice of extraction solvent is critical. Acidic organic solvents, such as methanol with acetic or formic acid, are commonly used to denature proteins and aid in peptide solubilization.[7] For tissues that are difficult to homogenize, more robust extraction buffers may be necessary.[8]
- **Enzymatic Degradation:** Neuropeptides are highly susceptible to degradation by proteases released during tissue homogenization.[3][5][7] To mitigate this, it is crucial to work quickly at low temperatures (on ice) and consider methods like snap-freezing tissue in liquid nitrogen immediately after collection.[7] Techniques such as focused microwave irradiation or boiling the tissue immediately after dissection can also be employed to inactivate proteases.[5]
- **Sample Loss during Cleanup:** Solid-phase extraction (SPE) is a common and effective method for desalting and concentrating neuropeptide extracts.[2][9] However, improper cartridge selection or elution conditions can lead to significant sample loss, especially for very hydrophilic or short neuropeptides.[8]

Q2: I'm observing high background noise in my mass spectra. How can I reduce it at the sample preparation stage?

A2: High background noise often stems from contaminants introduced during sample preparation. Here's how to address it:

- **Matrix Effects:** Biological samples are complex mixtures containing salts, lipids, and abundant proteins that can interfere with the ionization of your target neuropeptides, a phenomenon known as matrix effects.[1] Thorough sample cleanup using techniques like SPE is essential to remove these interfering substances.[8][9]

- Contaminants from Reagents and Labware: Ensure the use of high-purity, LC-MS grade solvents and reagents.[10] Thoroughly clean all labware to avoid introducing contaminants that can contribute to background noise.[10]
- Incomplete Protein Precipitation: Inefficient removal of larger proteins can lead to a high background of degraded protein fragments that can mask the signal from low-abundance neuropeptides.[5]

Troubleshooting Guide: Sample Preparation

Problem	Potential Cause	Recommended Solution
Low Signal	Inefficient neuropeptide extraction.	Optimize the extraction buffer. A common starting point is a solution of 10% glacial acetic acid and 1% water in methanol.[2]
Enzymatic degradation of neuropeptides.	Immediately snap-freeze tissues in liquid nitrogen after collection.[7] Perform all extraction steps on ice and consider using protease inhibitors.[10]	
Loss of peptides during desalting.	For SPE, ensure proper conditioning, equilibration, and elution steps. Consider using a combination of reversed-phase and ion-exchange SPE for more comprehensive cleanup. [9]	
High Noise	Presence of salts and lipids (matrix effects).	Implement a robust solid-phase extraction (SPE) protocol using C18 or other suitable cartridges to remove salts and lipids.[2][8]
Contamination from solvents or tubes.	Use only LC-MS grade solvents and low-binding tubes. Perform blank injections to identify sources of contamination.	
High abundance of non-neuropeptide molecules.	Consider enrichment strategies specific to neuropeptides, such as hydrophilic interaction liquid chromatography (HILIC) for	

glycosylated neuropeptides.

[11]

Experimental Protocol: Solid-Phase Extraction (SPE) for Neuropeptide Enrichment

This protocol provides a general guideline for enriching neuropeptides from a brain tissue extract using a C18 SPE cartridge.

- Prepare Solutions:
 - Activation Solution: 50% acetonitrile / 0.1% formic acid in water.
 - Equilibration/Wash Solution: 0.1% formic acid in water.
 - Elution Solution: 50% acetonitrile / 0.1% formic acid in water.[2]
- Sample Preparation:
 - Reconstitute the dried peptide extract in the Activation Solution.
 - Centrifuge to pellet any insoluble material.[2]
- SPE Cartridge Procedure:
 - Activate: Pass the Activation Solution through the C18 cartridge.
 - Equilibrate: Pass the Equilibration/Wash Solution through the cartridge.
 - Load: Slowly load the reconstituted peptide sample onto the cartridge.
 - Wash: Pass the Equilibration/Wash Solution through the cartridge to remove salts and other hydrophilic impurities.
 - Elute: Elute the bound neuropeptides with the Elution Solution.
- Final Step:

- Dry the eluted sample using a vacuum centrifuge.
- Reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[2]

Workflow Diagram: Neuropeptide Sample Preparation



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Caption: A typical workflow for neuropeptide extraction and purification.

Part 2: Liquid Chromatography - Separating Signal from Noise

Liquid chromatography (LC) plays a crucial role in separating neuropeptides from each other and from remaining matrix components before they enter the mass spectrometer. Proper LC optimization can significantly enhance the signal-to-noise ratio by reducing co-eluting interferences and improving peak shape.

Frequently Asked Questions (FAQs): Liquid Chromatography

Q3: My chromatographic peaks are broad, and the resolution is poor. How does this affect my signal-to-noise ratio, and how can I improve it?

A3: Broad peaks lead to a lower peak height for a given peak area, which directly translates to a lower signal-to-noise ratio. Poor resolution means that your neuropeptide of interest may co-elute with other interfering compounds, further suppressing its signal. To improve peak shape and resolution:

- Optimize the Gradient: A shallower gradient can improve the separation of complex peptide mixtures.[12] Experiment with different gradient lengths and slopes to find the optimal conditions for your specific sample.

- **Column Selection:** The choice of the LC column (particle size, length, and internal diameter) is critical. Smaller particle sizes and longer columns generally provide higher peak capacities and better resolution.[\[12\]](#)
- **Flow Rate:** For nano-LC systems, optimizing the flow rate can significantly impact peak shape and sensitivity.[\[2\]](#)
- **Mobile Phase Additives:** Formic acid (typically 0.1%) is a common mobile phase additive that improves peak shape and ionization efficiency in positive ion mode.[\[8\]](#)

Q4: I'm experiencing significant carryover from one injection to the next, which is affecting my quantitative accuracy. What can I do to minimize this?

A4: Carryover, where analytes from a previous injection appear in subsequent runs, is a common problem, especially with "sticky" molecules like some neuropeptides.[\[13\]](#)[\[14\]](#) To address this:

- **Thorough Needle and Loop Washing:** Ensure your autosampler's wash procedure is adequate. Use a strong organic solvent in your wash solution.
- **Column and System Flushing:** Implement a robust column washing step at the end of each run with a high percentage of organic solvent. Regularly flush the entire LC system to remove adsorbed analytes.
- **Identify the Source:** Systematically troubleshoot by removing components (e.g., guard column, sample loop) to pinpoint the source of the carryover.[\[13\]](#)[\[14\]](#)

Troubleshooting Guide: Liquid Chromatography

Problem	Potential Cause	Recommended Solution
Poor Peak Shape	Suboptimal LC gradient.	Adjust the gradient slope and length to improve peptide separation.[12]
Column degradation.	Replace the analytical column or guard column.	
Inappropriate mobile phase.	Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid. [8]	
High Carryover	Adsorption of neuropeptides to LC components.	Optimize the autosampler wash method with a strong solvent.[13][14]
Contamination in the sample loop or injection port.	Systematically clean or replace these components.[13]	
Insufficient column washing between runs.	Incorporate a high-organic wash step at the end of each gradient.	

Part 3: Mass Spectrometry - Maximizing Ion Signal

The mass spectrometer settings directly influence the intensity of the detected neuropeptide signal and the level of background noise. Optimizing these parameters is crucial for achieving the best possible signal-to-noise ratio.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q5: Which ionization technique, ESI or MALDI, is better for my neuropeptide analysis?

A5: The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) depends on your experimental goals:

- ESI: ESI is a soft ionization technique that is readily coupled with liquid chromatography (LC-MS).[1] It is well-suited for quantitative studies of complex peptide mixtures.[7]

- MALDI: MALDI is often used for direct tissue analysis and imaging (MSI) and is generally more tolerant of salts and impurities.[5][15] It typically produces singly charged ions, which can simplify the resulting mass spectra.[7]

Q6: I'm using a data-dependent acquisition (DDA) method, but I'm not consistently detecting my low-abundance neuropeptides. What can I do?

A6: Data-Dependent Acquisition (DDA) methods prioritize the fragmentation of the most abundant precursor ions, which can lead to the under-sampling of low-abundance species.[4][8] To improve the detection of low-abundance neuropeptides:

- Dynamic Exclusion: Utilize dynamic exclusion to prevent the repeated fragmentation of highly abundant ions, allowing the instrument to select lower-abundance precursors for MS/MS.[16]
- Consider Data-Independent Acquisition (DIA): DIA methods fragment all precursor ions within a specified mass range, providing a more comprehensive sampling of the peptidome, including low-abundance species.[2][8][15] DIA can offer improved quantitative reproducibility.[2]

Q7: How do I choose the right fragmentation technique for my neuropeptides?

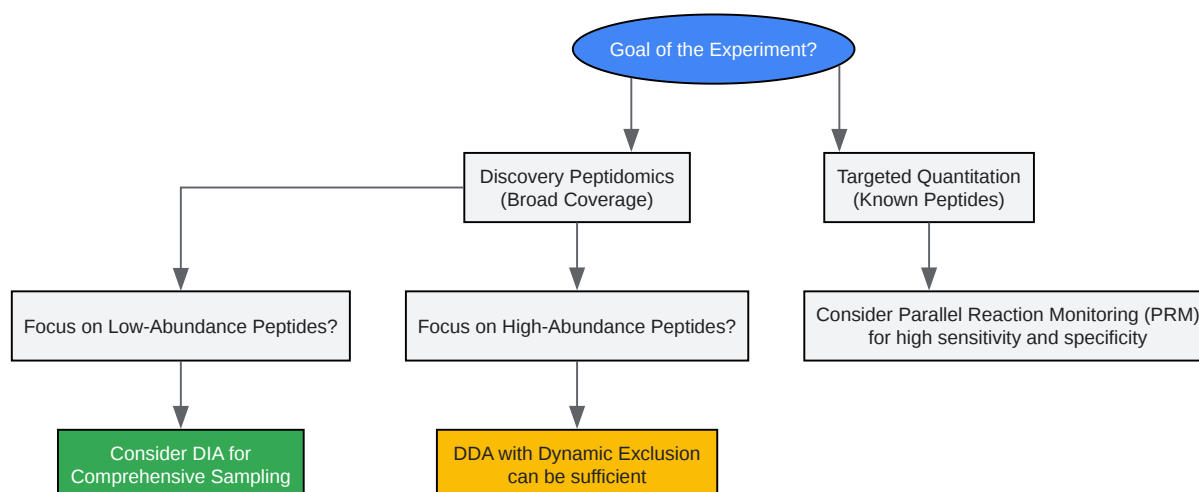
A7: The choice of fragmentation technique can significantly impact the quality of your MS/MS spectra and the confidence of your peptide identifications.

- Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods and are effective for many neuropeptides, producing primarily b- and y-type fragment ions.[5][8]
- Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These techniques are particularly useful for analyzing peptides with post-translational modifications (PTMs) that are labile under CID/HCD conditions.[5]
- Hybrid Fragmentation (ETHCD): This method combines both HCD and ETD, providing a more comprehensive set of fragment ions for detailed peptide characterization.[1]

Troubleshooting Guide: Mass Spectrometry

Problem	Potential Cause	Recommended Solution
Low Ion Signal	Suboptimal ionization source parameters.	Optimize spray voltage, capillary temperature, and gas flow rates.
Inefficient ion transmission.	Ensure the mass spectrometer is properly tuned and calibrated.	
Ion suppression from co-eluting compounds.	Improve chromatographic separation to reduce matrix effects.[1][17]	
High Chemical Noise	Contaminated solvents or system.	Use high-purity solvents and regularly clean the ion source. [18]
Background ions from the mobile phase.	Use fresh, high-quality mobile phase additives.	
Inconsistent Fragmentation	Inappropriate fragmentation energy.	Optimize the collision energy for your specific neuropeptides of interest.
DDA bias towards high-abundance ions.	Implement dynamic exclusion or switch to a DIA acquisition method.[2][4][8]	

Decision Tree: DDA vs. DIA for Neuropeptide Analysis



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Caption: A decision-making guide for choosing between DDA and DIA.

Part 4: Data Analysis - Extracting Meaningful Signals

The final step in the workflow, data analysis, is where the true signal is distinguished from the noise. Appropriate data processing strategies are essential for accurate identification and quantification of neuropeptides.

Frequently Asked Questions (FAQs): Data Analysis

Q8: What are the key parameters to consider when searching my MS/MS data for neuropeptide identifications?

A8: When performing database searches for neuropeptide identification, consider the following:

- **Enzyme Specificity:** Since neuropeptides are endogenously cleaved, set the enzyme specificity to "none" or "unspecific."^[2]

- Mass Tolerances: Set appropriate precursor and fragment mass error tolerances based on your instrument's performance (e.g., 10-20 ppm for precursor ions on a high-resolution instrument).[16]
- Variable Modifications: Include potential post-translational modifications (PTMs) such as C-terminal amidation, oxidation of methionine, and pyro-glutamate formation from glutamine.[2]
[16]
- Database Selection: Use a curated database that is relevant to your sample's species of origin.[2]

Q9: How can I improve the accuracy of my label-free quantification?

A9: Label-free quantification (LFQ) relies on comparing the signal intensities of peptides across different samples. To improve accuracy:

- Peak Area Integration: Use the area under the curve of the extracted ion chromatogram (XIC) for quantification, as this is generally linearly related to the peptide's concentration over a wide dynamic range.[1]
- Normalization: Apply appropriate normalization strategies to correct for systemic variations between runs.
- Data Filtering: Filter your data based on quality metrics such as peptide score, number of unique peptides per protein, and reproducibility across replicates.

References

- Bora, A., & Rubakhin, S. S. (2021). Illustration of four major sample preparation strategies for mass spectrometric analysis of neuropeptides. ResearchGate. [\[Link\]](#)
- Ibarra, A. E., Wu, W., Zhang, H., & Li, L. (2025). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. RSC Chemical Biology. [\[Link\]](#)
- Yu, J. H., Lee, J. E., & Kim, Y. H. (2020). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. *Molecules and Cells*, 43(10), 845–857. [\[Link\]](#)

- Li, K., Shi, W., Tan, Y., Ding, Y., & Sweedler, J. V. (2025). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. *Journal of Visualized Experiments*, (208). [[Link](#)]
- Lee, J. E., & Kim, Y. H. (2015). Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides. *Experimental Neurobiology*, 24(4), 298–310. [[Link](#)]
- Ibarra, A. E., Wu, W., Zhang, H., & Li, L. (2025). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. RSC Publishing. [[Link](#)]
- Nyberg, F., & Silberring, J. (1994). Strategies in studies on neuropeptide processing using mass spectrometry. *Biochemical Society Transactions*, 22(1), 137–140. [[Link](#)]
- Garrison, K. L., et al. (2021). EndoGenius: Optimized Neuropeptide Identification from Mass Spectrometry Datasets. *Journal of Proteome Research*, 20(11), 5124–5133. [[Link](#)]
- Garrison, K. L., et al. (2021). EndoGenius: Optimized neuropeptide identification from mass spectrometry datasets. *Journal of Proteome Research*, 20(11), 5124-5133. [[Link](#)]
- Holm, A., et al. (2005). Combined solid-phase extraction and 2D LC-MS for characterization of the neuropeptides in rat-brain tissue. *Analytical and Bioanalytical Chemistry*, 382(3), 837-846. [[Link](#)]
- Rubakhin, S. S., & Sweedler, J. V. (2020). Developing mass spectrometry for the quantitative analysis of neuropeptides. *Expert Review of Proteomics*, 17(7-8), 513-527. [[Link](#)]
- Phan, N. T., et al. (2018). Neuropeptidomics: Improvements in Mass Spectrometry Imaging Analysis and Recent Advancements. *ACS Chemical Neuroscience*, 9(3), 418-430. [[Link](#)]
- Souto, A. L., & Li, L. (2022). Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in *Callinectes sapidus*. *Journal of Visualized Experiments*, (183). [[Link](#)]
- Rubakhin, S. S., & Sweedler, J. V. (2020). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. *Expert Review of Proteomics*, 17(7-8), 513-527. [[Link](#)]

- Che, F. Y., & Li, L. (2012). Neuropeptidomics: Mass Spectrometry-based Qualitative and Quantitative Analysis. *Methods in Molecular Biology*, 893, 201-216. [[Link](#)]
- Souto, A. L., et al. (2021). Enrichment and Fragmentation Approaches for Enhanced Detection and Characterization of Endogenous Glycosylated Neuropeptides. *Journal of the American Society for Mass Spectrometry*, 32(4), 1010-1019. [[Link](#)]
- Jing, C., et al. (2012). Neuropeptide analysis with liquid chromatography-capillary electrophoresis-mass spectrometric imaging. *Analytical and Bioanalytical Chemistry*, 403(7), 1841-1848. [[Link](#)]
- Jing, C., et al. (2012). Neuropeptide analysis with liquid chromatography-capillary electrophoresis-mass spectrometric imaging. *SciSpace*. [[Link](#)]
- Ibarra, A. E., Wu, W., Zhang, H., & Li, L. (2025). Quantitative Neuropeptide Analysis by Mass Spectrometry: Advancing Methodologies for Biological Discovery. *ResearchGate*. [[Link](#)]
- Piwowar, A. M., et al. (2017). Sequencing and Identification of Endogenous Neuropeptides with Matrix-Enhanced Secondary Ion Mass Spectrometry Tandem Mass Spectrometry. *Analytical Chemistry*, 89(17), 9154-9160. [[Link](#)]
- Akiyama, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. *Mass Spectrometry*, 8(2), S0083. [[Link](#)]
- Aftab, S., et al. (2020). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). *Bioinformatics*, 36(15), 4305-4312. [[Link](#)]
- Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. *LCGC North America*, 36(9), 632-641. [[Link](#)]
- Castro-Puyana, M., et al. (2022). On-line solid-phase extraction capillary liquid chromatography-mass spectrometry versus on-line solid-phase extraction capillary electrophoresis-mass spectrometry for the analysis of opioid peptides. *Microchemical Journal*, 183, 107996. [[Link](#)]
- Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Agilent. [[Link](#)]

- Akiyama, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace. [\[Link\]](#)
- Lasekan, O., et al. (2021). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. *Molecules*, 26(15), 4443. [\[Link\]](#)
- Van de Velde, D., et al. (2019). Peptide Enrichment by Ion-Pair Solid-Phase Extraction. *Molecules*, 24(14), 2603. [\[Link\]](#)
- Akiyama, T., et al. (2019). Troubleshooting strategy for analyzing carry-over in LC-MS. ResearchGate. [\[Link\]](#)
- Payne, M. A., & Goolsby, B. J. (2021). Fellgett Revisited: On the Nature of Noise in Two-Dimensional Mass Spectrometry. *Journal of the American Society for Mass Spectrometry*, 32(12), 2919-2926. [\[Link\]](#)
- Wang, Y., et al. (2014). Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. *Journal of Proteome Research*, 13(12), 5773-5781. [\[Link\]](#)
- Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. *Clinical Chemistry*, 62(1), 48-69. [\[Link\]](#)
- Akiyama, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. ResearchGate. [\[Link\]](#)

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- [1. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in *Callinectes sapidus* - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. neuroproteomics.scs.illinois.edu \[neuroproteomics.scs.illinois.edu\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Combined solid-phase extraction and 2D LC-MS for characterization of the neuropeptides in rat-brain tissue - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. Enrichment and Fragmentation Approaches for Enhanced Detection and Characterization of Endogenous Glycosylated Neuropeptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
- [13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. scispace.com \[scispace.com\]](#)
- [15. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology \(RSC Publishing\) DOI:10.1039/D5CB00082C \[pubs.rsc.org\]](#)
- [16. EndoGenius: Optimized neuropeptide identification from mass spectrometry datasets - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. chromatographyonline.com \[chromatographyonline.com\]](#)
- [18. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination \(CRANE\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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